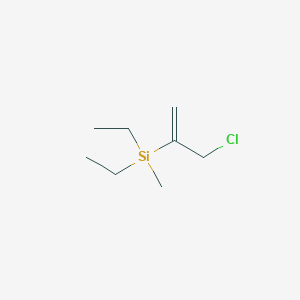![molecular formula C12H24O5P- B14534063 2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate CAS No. 62277-81-0](/img/structure/B14534063.png)
2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its ability to form strong bonds with metals and other substrates, making it useful in a variety of industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate typically involves the esterification of phosphonic acid derivatives with 2-ethylhexanol and acetic acid. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of azeotropic distillation can help in the removal of water formed during the esterification process, thereby driving the reaction to completion. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives and alcohols.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives, which can further react with other compounds.
Substitution: The phosphonate group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve oxidation.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst to facilitate the reaction.
Major Products Formed
Hydrolysis: Phosphonic acid derivatives and 2-ethylhexanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Depending on the nucleophile used, different substituted phosphonate compounds can be formed.
Scientific Research Applications
2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential use in enzyme inhibition studies, particularly those involving phosphatases.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized as a plasticizer in the production of flexible polymers and as an additive in lubricants to improve their performance.
Mechanism of Action
The mechanism by which 2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate exerts its effects is primarily through its ability to form strong bonds with metal ions and other substrates. The phosphonate group can chelate metal ions, forming stable complexes that can alter the reactivity and properties of the metal. This chelation ability is particularly useful in catalysis, where the compound can enhance the activity of metal catalysts. Additionally, the ester groups in the compound can undergo hydrolysis, releasing active phosphonic acid derivatives that can interact with biological targets such as enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl acrylate: Used in the production of polymers and adhesives, known for its flexibility and durability.
2-Ethylhexanoic acid: Commonly used in the production of metal derivatives and as a plasticizer.
2-Ethylhexyl acetate: Used as a solvent and in the production of coatings and adhesives.
Uniqueness
2-Ethylhexyl [2-(acetyloxy)ethyl]phosphonate is unique due to its combination of a phosphonate group with ester functionalities, which imparts both chelating ability and reactivity towards hydrolysis. This dual functionality makes it particularly versatile in applications ranging from catalysis to drug delivery, setting it apart from other similar compounds that may lack one or more of these properties.
Properties
CAS No. |
62277-81-0 |
|---|---|
Molecular Formula |
C12H24O5P- |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-acetyloxyethyl(2-ethylhexoxy)phosphinate |
InChI |
InChI=1S/C12H25O5P/c1-4-6-7-12(5-2)10-17-18(14,15)9-8-16-11(3)13/h12H,4-10H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
CVINHBVTDUIIGG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COP(=O)(CCOC(=O)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


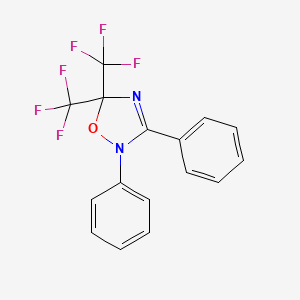
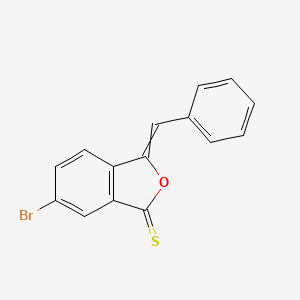
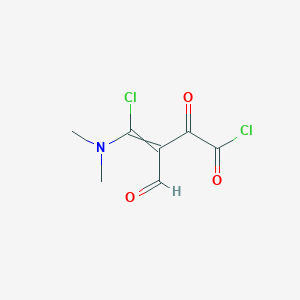
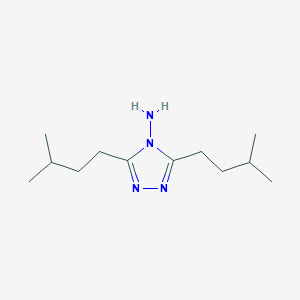
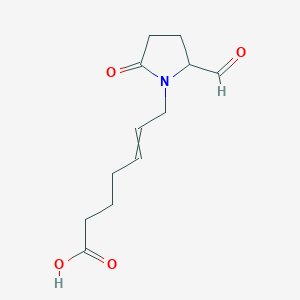
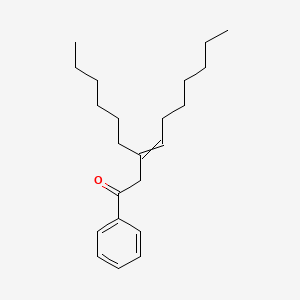
![N-[3-Chloro-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14534028.png)
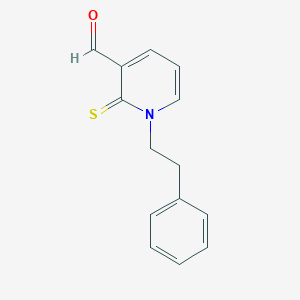
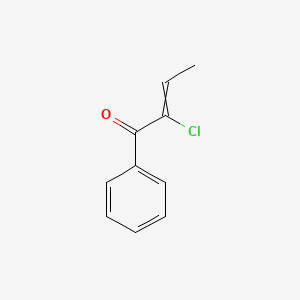
![7-Bromo-7-fluorobicyclo[4.1.0]heptane](/img/structure/B14534061.png)
![7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine](/img/structure/B14534062.png)
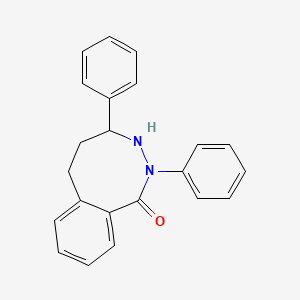
![4-[(Heptyloxy)methoxy]but-2-en-1-ol](/img/structure/B14534068.png)
